6-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)hexanamide
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Overview
Description
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(FURAN-2-YL)METHYL]HEXANAMIDE is a complex organic compound with a molecular formula of C14H15NO4 This compound is known for its unique structure, which includes a phthalimide group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(FURAN-2-YL)METHYL]HEXANAMIDE typically involves the reaction of phthalic anhydride with hexanoic acid, followed by the introduction of a furan ring through a series of chemical reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(FURAN-2-YL)METHYL]HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furan ring and phthalimide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(FURAN-2-YL)METHYL]HEXANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(FURAN-2-YL)METHYL]HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid: Shares a similar phthalimide group but lacks the furan ring.
1,3-Dioxoisoindolin-2-yl pivalate: Contains a similar isoindole structure but with different substituents.
Uniqueness
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(FURAN-2-YL)METHYL]HEXANAMIDE is unique due to its combination of a phthalimide group and a furan ring, which imparts distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C19H20N2O4/c22-17(20-13-14-7-6-12-25-14)10-2-1-5-11-21-18(23)15-8-3-4-9-16(15)19(21)24/h3-4,6-9,12H,1-2,5,10-11,13H2,(H,20,22) |
InChI Key |
VQAUZYZVDDQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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